alpha-Methyl-5-nitro-2-furanacrolein semicarbazone
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Overview
Description
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone is a complex organic compound that belongs to the class of heteroaromatic compounds It consists of a furan ring substituted with a nitro group and an acrolein moiety, further modified with a semicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-5-nitro-2-furanacrolein semicarbazone typically involves the reaction of alpha-Methyl-5-nitro-2-furanacrolein with semicarbazide. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Methyl-5-nitro-2-furanacrolein semicarbazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the semicarbazone moiety can form stable complexes with metal ions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Alpha-Methyl-2-furanacrolein: Lacks the nitro and semicarbazone groups, resulting in different chemical properties.
5-Nitro-2-furanacrolein: Similar structure but without the alpha-methyl and semicarbazone modifications.
Uniqueness
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone is unique due to the presence of both the nitro and semicarbazone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
3455-64-9 |
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Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
[(E)-[(E)-4-(5-nitrofuran-2-yl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C9H10N4O4/c1-6(11-12-9(10)14)2-3-7-4-5-8(17-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b3-2+,11-6+ |
InChI Key |
CINUUHOYDXCJFA-PDGXAJGZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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